{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol
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Overview
Description
{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol is a compound belonging to the imidazopyridine class of chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways, making it a candidate for further investigation in drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
- 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
- tert-butyl N- { [2- (trifluoromethyl)-5H,6H,7H,8H-imidazo [1,2-a]pyridin-8-yl]methyl}carbamate
Uniqueness
What sets {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol apart from similar compounds is its specific substitution pattern and functional groups. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C12H20N2O/c1-12(2,3)11-9(8-15)14-7-5-4-6-10(14)13-11/h15H,4-8H2,1-3H3 |
InChI Key |
FRAPFSGFMCRPEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N2CCCCC2=N1)CO |
Origin of Product |
United States |
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